molecular formula C10H14ClN3O2 B1517214 N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide CAS No. 1050884-33-7

N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide

Cat. No. B1517214
M. Wt: 243.69 g/mol
InChI Key: JCOFSTCWEZNADF-UHFFFAOYSA-N
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Description

“N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide” is a chemical compound with the CAS Number: 1050884-33-7 . It has a molecular weight of 243.69 . The compound is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14ClN3O2/c1-7(15)13-10(4-2-3-5-10)9-12-8(6-11)16-14-9/h2-6H2,1H3,(H,13,15) . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Characterization

Oxadiazole derivatives, including compounds structurally related to N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide, have been synthesized through various chemical processes. These compounds are characterized using techniques such as NMR, IR, and mass spectrometry to confirm their structures. The synthesis involves converting aromatic organic acids into esters, hydrazides, and subsequently, oxadiazole derivatives through chemical reactions that provide a pathway for creating a wide range of biologically active molecules (Rehman et al., 2013).

Biological Screening

These oxadiazole compounds have been evaluated for various biological activities, including their potential as enzyme inhibitors. Specifically, some oxadiazole derivatives have shown activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), indicating their potential use in treating conditions associated with these enzymes' dysregulation (Rehman et al., 2013).

Antimicrobial and Anticancer Activities

Other research focuses on evaluating the antimicrobial and anticancer activities of oxadiazole derivatives. These studies involve synthesizing various 1,3,4-oxadiazole and acetamide derivatives, assessing their antibacterial, antifungal, and cytotoxic properties against different strains of bacteria, fungi, and cancer cell lines. For example, some derivatives have been identified as good inhibitors of gram-negative bacterial strains and have shown promising cytotoxic activity against specific cancer cell lines (Nafeesa et al., 2017).

Anti-inflammatory and Anti-thrombotic Studies

Oxadiazole derivatives have also been investigated for their anti-inflammatory and anti-thrombotic effects. In-vivo studies on rats and in-vitro studies have identified compounds with significant anti-inflammatory properties and the ability to enhance clotting time, suggesting their potential application in developing anti-inflammatory pharmaceutical products (Basra et al., 2019).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions of this compound largely depend on the results of ongoing research and development efforts. As it’s used in proteomics research , it could potentially contribute to advancements in this field.

properties

IUPAC Name

N-[1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-7(15)13-10(4-2-3-5-10)9-12-8(6-11)16-14-9/h2-6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOFSTCWEZNADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCC1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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